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Compound of Interest

Compound Name:
4-Methoxy-3-

(phenoxymethyl)benzaldehyde

CAS No.: 438531-11-4

Cat. No.: B410892

Get Quote

Executive Summary
This application note details the synthesis of 4-Methoxy-3-(phenoxymethyl)benzaldehyde
(CAS: N/A for specific target, derivative of CAS 121-33-5 family), a functionalized

benzaldehyde scaffold often utilized in the development of kinase inhibitors and anti-

inflammatory agents.

The synthesis strategy relies on a convergent Chloromethylation-Etherification sequence.

Unlike routes starting from isovanillin (which yield the isomeric benzyloxy linkage), this protocol

installs a phenoxymethyl group directly onto the benzaldehyde core. This guide prioritizes

regioselectivity, safety (mitigating bis(chloromethyl)ether formation), and scalability.

Retrosynthetic Analysis & Logic
The structural objective is to install a phenoxymethyl ether moiety at the meta position relative

to the aldehyde, which is also ortho to the methoxy group.
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Mechanistic Rationale
Directing Effects: In 4-methoxybenzaldehyde (p-anisaldehyde), the methoxy group (-OMe) is

a strong ortho/para activator, while the aldehyde (-CHO) is a meta director.

Regioconvergence: Position 3 is ortho to the activator (-OMe) and meta to the deactivator (-

CHO). Both groups cooperatively direct electrophilic substitution to this position, ensuring

high regioselectivity during chloromethylation.

Disconnection: The C-O bond of the ether is the most logical disconnection, leading to a

benzyl chloride intermediate and a phenol nucleophile.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from p-anisaldehyde

and phenol.

Starting Materials & Reagents
The following materials are required to ensure high yield and purity.

Reagent
CAS No.[1][2]
[3]

Grade Role
Stoichiometric
Equiv.

4-

Methoxybenzald

ehyde

123-11-5 >98% Core Substrate 1.0

Paraformaldehyd

e
30525-89-4 Reagent C1 Source 1.5 - 2.0

Hydrochloric Acid

(conc.)
7647-01-0 37% ACS Reagent/Solvent Excess

Phenol 108-95-2 >99% Nucleophile 1.1

Potassium

Carbonate
584-08-7 Anhydrous Base 2.0

Potassium Iodide 7681-11-0 99%
Catalyst

(Finkelstein)
0.1

Acetone 67-64-1 ACS Solvent (Step 2) 10-15 vol
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Experimental Protocol
Step 1: Synthesis of 3-(Chloromethyl)-4-
methoxybenzaldehyde
Reaction Type: Blanc Chloromethylation Safety Warning: This reaction involves formaldehyde

and HCl. While less risky than using chloromethyl methyl ether directly, potential formation of

bis(chloromethyl)ether (BCME) exists in the headspace. Conduct strictly in a fume hood.

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and

an internal thermometer.

Reagent Loading: Charge the flask with 4-Methoxybenzaldehyde (13.6 g, 100 mmol) and

Paraformaldehyde (4.5 g, 150 mmol).

Acid Addition: Add Concentrated HCl (40 mL) dropwise while stirring.

Reaction: Heat the mixture to 60°C for 4–6 hours.

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should

disappear, replaced by a slightly lower Rf spot (the benzyl chloride).

Quench: Cool the reaction mixture to 0°C (ice bath). Pour the mixture onto 100 g of crushed

ice/water.

Workup:

A white to pale-yellow precipitate typically forms.

Filter the solid.[4][5][6] Wash with cold water (3 x 50 mL) and cold saturated NaHCO₃

solution (to remove residual acid).

Alternative (if oil forms): Extract with Dichloromethane (DCM), wash with brine, dry over

MgSO₄, and concentrate.

Purification: Recrystallize from Hexane/Cyclohexane.

Yield Target: 70–80%.
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Appearance: White crystalline solid.

Step 2: Coupling to form 4-Methoxy-3-
(phenoxymethyl)benzaldehyde
Reaction Type: Williamson Ether Synthesis

Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.

Solvation: Dissolve Phenol (1.04 g, 11 mmol) in Acetone (20 mL).

Base Activation: Add Potassium Carbonate (2.76 g, 20 mmol) and Potassium Iodide (166

mg, 1 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.

Addition: Add 3-(Chloromethyl)-4-methoxybenzaldehyde (1.85 g, 10 mmol) prepared in Step

1.

Reaction: Reflux the mixture (approx. 56°C) for 6–8 hours.

Mechanistic Insight: KI acts as a catalyst, converting the chloride to a more reactive iodide

in situ (Finkelstein reaction), accelerating the substitution.

Workup:

Cool to room temperature.[5][7] Filter off the inorganic salts (K₂CO₃/KCl).

Concentrate the filtrate under reduced pressure.[5]

Dissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to

remove unreacted phenol.

Wash with brine, dry over Na₂SO₄, and concentrate.[8]

Final Purification: Recrystallize from Ethanol or purify via flash column chromatography

(SiO₂, Hexane/EtOAc gradient).

Process Visualization
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Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control
To validate the synthesis, the following spectral signatures must be confirmed:

1H NMR (CDCl₃, 400 MHz):

Aldehyde (-CHO): Singlet at ~9.85 ppm.[7]

Aromatic Protons: Multiplets between 6.9–7.8 ppm. Look for the specific pattern of the

1,3,4-substituted ring (d, dd, d).

Methylene (-CH₂-O-): Singlet at ~5.20 ppm. (Distinctive shift due to flanking aryl rings and

oxygen).

Methoxy (-OCH₃): Singlet at ~3.95 ppm.[7]

IR Spectroscopy:

C=O Stretch: Strong band at ~1680–1690 cm⁻¹.

C-O-C Stretch: Bands at ~1250 cm⁻¹ (ether).

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield in Step 1

Polymerization of

formaldehyde or insufficient

acid strength.

Ensure HCl is

fresh/concentrated. Increase

agitation speed.

Impurity: Bis-ether
Reaction temperature too high

in Step 1.

Maintain temp strictly at 60°C.

Do not exceed 70°C.

Residual Phenol in Step 2 Incomplete washing.

Ensure the organic layer is

washed thoroughly with 1M

NaOH (phenol pKa ~10,

removed by base).

Product is Oily Residual solvent or impurities.

Recrystallize from

Ethanol/Water (1:[7]1) or

triturate with cold pentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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